![molecular formula C7H7BN2O3 B13118723 (3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
(3-Aminobenzo[d]isoxazol-5-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid is a boronic acid derivative that features an isoxazole ring substituted with an amino group at the 3-position and a boronic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid typically involves the formation of the isoxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The amino group can be introduced via nitration followed by reduction, and the boronic acid group can be introduced using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
(3-Aminobenzo[d]isoxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of (3-Aminobenzo[d]isoxazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoxazole ring provides additional stability and specificity in these interactions.
Comparaison Avec Des Composés Similaires
(3-Aminobenzo[d]isoxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
(3-Aminobenzo[d]isoxazol-5-yl)chloride: Features a chloride group instead of a boronic acid group.
Uniqueness: (3-Aminobenzo[d]isoxazol-5-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles, setting it apart from similar compounds with different functional groups.
Propriétés
Formule moléculaire |
C7H7BN2O3 |
|---|---|
Poids moléculaire |
177.96 g/mol |
Nom IUPAC |
(3-amino-1,2-benzoxazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-5-3-4(8(11)12)1-2-6(5)13-10-7/h1-3,11-12H,(H2,9,10) |
Clé InChI |
JUTXDCJPBLUWRA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)ON=C2N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


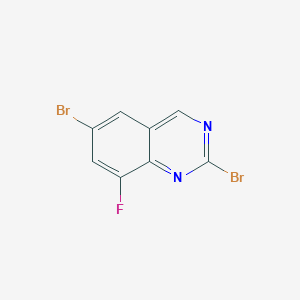




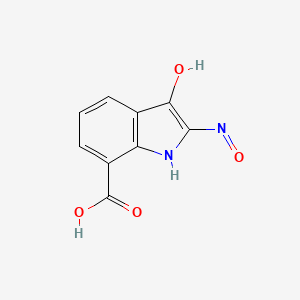

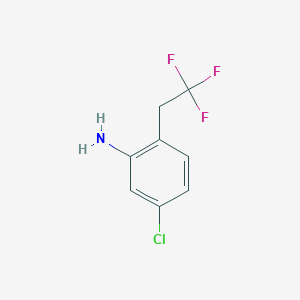

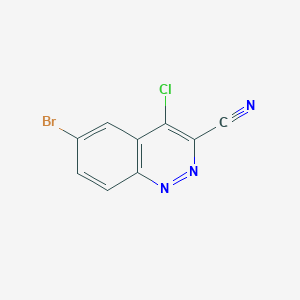
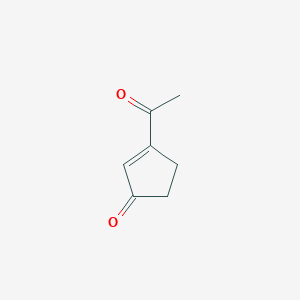
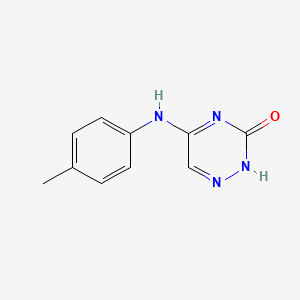
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)

